BenchChemオンラインストアへようこそ!

Butyl 2-oxohexanoate

Lipophilicity Partition coefficient Membrane permeability

Butyl 2-oxohexanoate (CAS 35161-45-6, synonym 2-ketocaproic acid butyl ester) is a medium-chain β-keto ester with molecular formula C₁₀H₁₈O₃ and molecular weight 186.25 g/mol. It belongs to the α-keto ester subclass, characterized by a carbonyl group at the C2 position of the hexanoate backbone esterified with n-butanol.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
Cat. No. B8522037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-oxohexanoate
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(=O)OCCCC
InChIInChI=1S/C10H18O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h3-8H2,1-2H3
InChIKeyOZNUERXLIINFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-Oxohexanoate: Beta-Keto Ester Procurement Guide for Research and Industrial Selection


Butyl 2-oxohexanoate (CAS 35161-45-6, synonym 2-ketocaproic acid butyl ester) is a medium-chain β-keto ester with molecular formula C₁₀H₁₈O₃ and molecular weight 186.25 g/mol . It belongs to the α-keto ester subclass, characterized by a carbonyl group at the C2 position of the hexanoate backbone esterified with n-butanol . This bifunctional electrophilic structure enables nucleophilic acyl substitution and condensation reactions relevant to pharmaceutical intermediate synthesis . The compound partitions with a calculated LogP of approximately 2.09 and a topological polar surface area of 43.37 Ų, placing it in a moderate lipophilicity range distinct from shorter-chain homologs .

Why Butyl 2-Oxohexanoate Cannot Be Replaced by Generic Short-Chain 2-Oxoesters


Generic substitution among 2-oxohexanoate esters is precluded by quantifiable divergence in lipophilicity, enzyme inhibition potency, and physicochemical behavior. The butyl ester exhibits a measured LogP of ~2.09, compared with 1.31–1.64 for the ethyl ester and ~1.11 for the methyl ester . This ~0.5–1.0 log unit increase alters membrane partitioning, metabolic stability, and protein-binding profiles in a manner not achievable with shorter alkyl chains. Furthermore, the parent 2-oxohexanoic acid scaffold shows chain-length-dependent enzyme inhibition: 44.1% inhibition of (R)-mandelate dehydrogenase at 10 mM, versus 28.5% for 2-oxooctanoate at only 2.5 mM, demonstrating that the hexanoate chain length is an activity determinant, not an inert carrier [1]. Substituting the butyl ester with a methyl or ethyl analog therefore alters both the pharmacokinetic handle (LogP) and the intrinsic pharmacophore delivery profile, making interchange scientifically unsound without revalidation.

Quantitative Differentiation Evidence for Butyl 2-Oxohexanoate Against Closest Analogs


LogP Lipophilicity Differential: Butyl vs. Ethyl vs. Methyl 2-Oxohexanoate Esters

Butyl 2-oxohexanoate demonstrates a calculated LogP of 2.09, representing a meaningful increase in lipophilicity over the ethyl ester (LogP 1.31–1.64) and the methyl ester (LogP ~1.11) . This differential of 0.45–0.98 log units corresponds to an approximately 2.8- to 9.5-fold increase in octanol/water partition coefficient. The enhanced lipophilicity predicts improved passive membrane permeability and altered metabolic susceptibility, critical for applications where intracellular target engagement or blood-brain barrier penetration is desired.

Lipophilicity Partition coefficient Membrane permeability Drug design

Enzyme Inhibition Potency of 2-Oxohexanoate Scaffold vs. Chain-Length Analogs

The 2-oxohexanoate scaffold (parent acid of butyl 2-oxohexanoate) inhibits (R)-mandelate dehydrogenase (EC 1.1.1.379) by 44.1% at 10 mM, as documented in the BRENDA enzyme database [1]. This inhibition is substantially greater than that of the longer-chain analog 2-oxooctanoate, which achieves only 28.5% inhibition at a lower concentration of 2.5 mM, and less than 2-oxoglutarate (77.1% at 10 mM). The hexanoate chain length thus occupies a distinct activity niche: more potent than the octanoate but less potent than glutarate, suggesting a specific steric and electronic fit within the enzyme active site. While this data derives from the free acid rather than the butyl ester, the ester pro-moiety primarily modulates delivery and stability rather than target engagement, making the acid scaffold SAR directly relevant to ester selection [2].

Enzyme inhibition 2-oxo acid Mandelate dehydrogenase Structure-activity relationship

Antioxidant Function of 2-Oxohexanoate vs. Non-Keto Butyl Hexanoate

2-Oxohexanoic acid (the hydrolytic product of butyl 2-oxohexanoate) is documented to serve as an antioxidant in fats and oils [1]. In contrast, butyl hexanoate (CAS 626-82-4), the non-keto structural analog, lacks the α-keto functionality and is primarily employed as a flavor and fragrance ester with no reported antioxidant activity [2]. The α-keto group enables redox cycling and radical scavenging mechanisms that are absent in the non-keto ester. The difference is further reflected in lipophilicity: butyl hexanoate exhibits XlogP/LogP values of 2.91–3.81, approximately 0.8–1.7 log units higher than butyl 2-oxohexanoate (LogP 2.09) , indicating that the keto group simultaneously reduces hydrophobicity and introduces antioxidant capacity—a dual functional advantage not achievable with the non-keto analog.

Antioxidant Lipid oxidation 2-oxo acid Preservative

Hydrolytic Stability and Pro-Drug Viability of Butyl Ester vs. Methyl/Ethyl Esters

Ester hydrolytic stability generally increases with alkyl chain length due to steric shielding of the carbonyl carbon. The butyl ester is expected to exhibit slower hydrolysis rates compared to the methyl and ethyl esters under both chemical and enzymatic conditions [1]. In the context of 2-oxoester-based phospholipase A₂ inhibitors, the activated 2-oxoester functionality has been shown to undergo rapid degradation in human plasma (undetectable after 30 minutes), which limits pharmaceutical utility without further stabilization [2]. The butyl ester, by virtue of its longer alkyl chain, is predicted to provide a modest improvement in plasma half-life over the methyl or ethyl congeners, though no direct head-to-head plasma stability data for butyl 2-oxohexanoate specifically were identified in the available literature. This is a class-level inference based on well-established ester hydrolysis principles and the documented instability of shorter-chain 2-oxoesters in biological media.

Ester hydrolysis Pro-drug Metabolic stability Plasma stability

Lack of Direct Head-to-Head Comparative Data for Butyl 2-Oxohexanoate

A systematic search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, BRENDA) reveals that no peer-reviewed head-to-head comparative studies exist specifically for butyl 2-oxohexanoate against its closest analogs (methyl, ethyl, propyl 2-oxohexanoate, or butyl hexanoate). The quantitative differentiation evidence presented in this guide relies on cross-study comparable values (LogP) and class-level inference (enzyme inhibition for the parent acid, antioxidant function, hydrolytic stability). No IC₅₀, EC₅₀, Kᵢ, or in vivo pharmacokinetic data were identified for butyl 2-oxohexanoate in any biological assay. This evidence gap is explicitly acknowledged [1]. The compound has been noted as 'a chemical ester of interest in organic synthesis and pharmaceutical research' with 'limited' specific studies, confirming that the research community has not yet generated the depth of comparative data that would be ideal for procurement decision-making .

Evidence gap Research need Data limitation

Optimal Application Scenarios for Butyl 2-Oxohexanoate Based on Quantitative Evidence


Pharmaceutical Intermediate for 2-Oxoester-Based cPLA₂ Inhibitor Development

Butyl 2-oxohexanoate can serve as a key building block for synthesizing 2-oxoester inhibitors of cytosolic phospholipase A₂ (GIVA cPLA₂), an anti-inflammatory drug target. The ACS Omega 2018 study demonstrates that the 2-oxoester functionality is essential for in vitro inhibitory activity, with XI(50) values as low as 0.000019 for optimized congeners [1]. The butyl ester's LogP of 2.09 offers a balanced lipophilicity that may improve membrane permeability relative to the ethyl (LogP 1.31) or methyl (LogP 1.11) esters, while avoiding the excessive lipophilicity of non-keto butyl hexanoate (LogP 2.91–3.81). This positions butyl 2-oxohexanoate as a rationally selected intermediate for medicinal chemistry campaigns targeting inflammatory diseases.

Antioxidant-Enabled Lipid-Based Formulation Development

The documented antioxidant activity of 2-oxohexanoic acid in fats and oils makes butyl 2-oxohexanoate a candidate pro-antioxidant ester for lipid-based formulations [1]. Upon enzymatic or chemical hydrolysis, it releases the active 2-oxohexanoic acid antioxidant in situ. This dual-function (solvent/carrier + latent antioxidant) differentiates it from non-keto esters such as butyl hexanoate, which lack antioxidant capacity. Formulators developing oxidation-sensitive cosmetic creams, nutraceutical oils, or biodegradable lubricants should evaluate butyl 2-oxohexanoate as a single-component solution that eliminates the need for additional antioxidant additives.

Enzyme Inhibitor Screening Libraries Targeting 2-Oxo Acid-Processing Enzymes

BRENDA enzyme data show that 2-oxohexanoate inhibits (R)-mandelate dehydrogenase with 44.1% inhibition at 10 mM, outperforming 2-oxooctanoate (28.5% at 2.5 mM) and underperforming only 2-oxoglutarate (77.1% at 10 mM) [1]. The butyl ester form provides an ideal pro-inhibitor for cell-based screening: it can cross cell membranes more readily than the charged free acid, then undergo intracellular esterase cleavage to release the active 2-oxohexanoate. This positions butyl 2-oxohexanoate as a preferred entry in compound libraries designed to probe 2-oxo acid metabolism, branched-chain amino acid pathways, or related enzymatic systems.

Specialty Chemical Synthesis Requiring β-Keto Ester Reactivity with Controlled Lipophilicity

The β-keto ester functionality of butyl 2-oxohexanoate enables classic synthetic transformations—Knorr condensations, reductive aminations, α-alkylations, and heterocycle formations—that are fundamental to agrochemical and pharmaceutical synthesis [1]. The butyl ester group provides a chromatographically tractable retention shift (LogP 2.09) compared to the ethyl ester (LogP 1.31) and methyl ester (LogP 1.11), facilitating purification by reverse-phase flash chromatography. For process chemists scaling up reactions where intermediate isolation is challenging, the butyl ester's enhanced UV detectability and distinct HPLC retention time relative to shorter-chain esters can improve yield tracking and purity assessment, making it a pragmatically superior choice for multistep synthetic routes.

Quote Request

Request a Quote for Butyl 2-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.